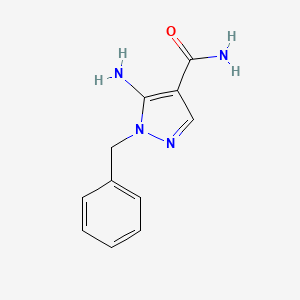

5-amino-1-benzyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

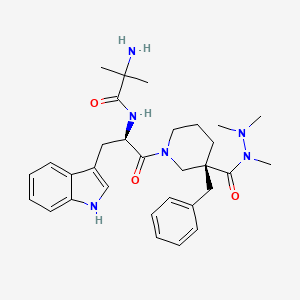

The compound "5-amino-1-benzyl-1H-pyrazole-4-carboxamide" is a versatile molecule that serves as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological applications. The structure of this compound includes a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, and a carboxamide group, which is known for its bioactivity in drug design .

Synthesis Analysis

The synthesis of related 5-amino-1H-pyrazole-4-carboxamides can be achieved through different synthetic routes. One approach involves the preparation of pyrazole bromide from potassium tricyanomethanide, followed by a selective Sandmeyer reaction, which provides a versatile method for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Another route described involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of KOH–EtOH, followed by alkylation and reaction with hydrazine, leading to novel benzamide-based 5-aminopyrazoles .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis. These techniques confirm the structure of the synthesized compounds and provide insights into their molecular geometries .

Chemical Reactions Analysis

5-Amino-1H-pyrazole-4-carboxamides undergo various chemical reactions to yield a wide range of heterocyclic compounds. For instance, they can react with acetylacetone and arylidenemalononitriles to form pyrazolo[1,5-a]-pyrimidine derivatives, or with isatin and selected aldehydes to obtain Schiff bases . Additionally, they can be used in the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones through reactions with benzylthiol or thiophenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1H-pyrazole-4-carboxamides and their derivatives are influenced by their molecular structure. For example, the presence of substituents at the 1- and 4-positions of the imidazole ring can lead to differences in molecular geometries, as seen in the crystal structures of related compounds . The molecular conformation and stability are often affected by intramolecular hydrogen bonding and the presence of functional groups such as the carboxamide moiety .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

5-Amino-1-benzyl-1H-pyrazole-4-carboxamide and its derivatives are primarily involved in the synthesis of various heterocyclic compounds. These compounds have been extensively studied for their potential in creating pharmacologically active molecules. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides has been explored for antitumor activities against different human cancer cell lines, highlighting their relevance in medicinal chemistry (Hafez et al., 2013). Similarly, the use of 5-amino-1H-pyrazole-4-carboxamide derivatives in the synthesis of complex heterocyclic structures has been demonstrated (El‐Mekabaty, 2014).

Chemical Reactivity and Mechanistic Studies

Research has also focused on the chemical reactivity and mechanistic aspects of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide derivatives. Studies have been conducted to understand the functionalization reactions of related compounds, providing insights into the synthesis pathways and reaction mechanisms (Yıldırım et al., 2005). These investigations are crucial for developing efficient synthetic methods for related compounds.

Potential Pharmacological Applications

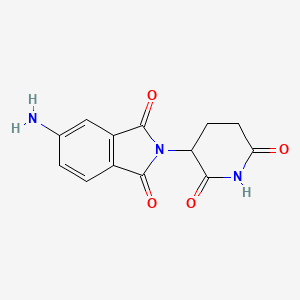

Several studies have been dedicated to exploring the potential pharmacological applications of compounds synthesized from 5-amino-1-benzyl-1H-pyrazole-4-carboxamide. This includes the examination of their cytotoxic activity against various cancer cell lines, suggesting their potential use in cancer therapy (Hassan et al., 2014). Additionally, some derivatives have been tested for their inhibition of cathepsins B and K, enzymes involved in various biological processes, indicating their potential as therapeutic agents (Lukić et al., 2017).

Novel Synthesis Routes

There is ongoing research into developing novel synthesis routes for 5-amino-1-benzyl-1H-pyrazole-4-carboxamide derivatives. These studies aim to improve the efficiency and yield of the synthesis process, making these compounds more accessible for further research and potential applications (Bobko et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-amino-1-benzylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-10-9(11(13)16)6-14-15(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTZUUPRPOFTPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429004 |

Source

|

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-benzyl-1H-pyrazole-4-carboxamide | |

CAS RN |

56156-22-0 |

Source

|

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)